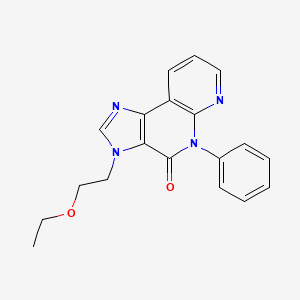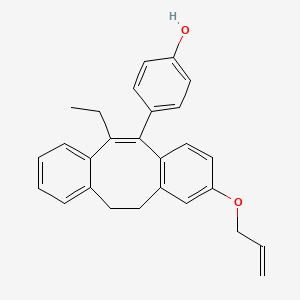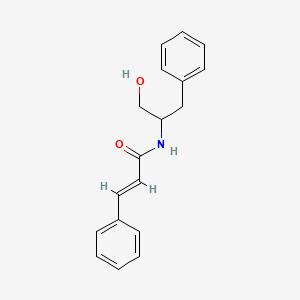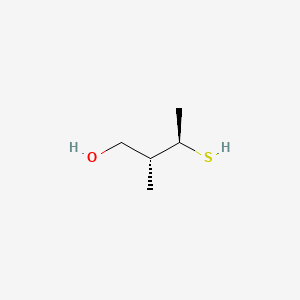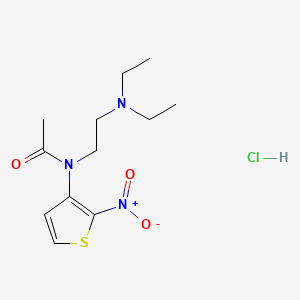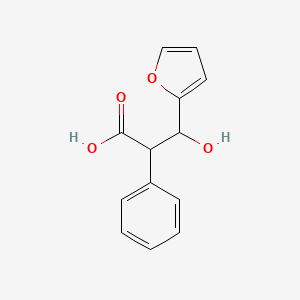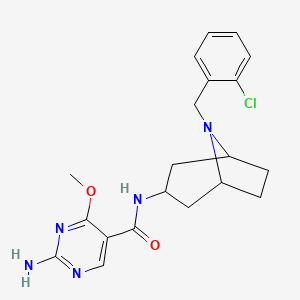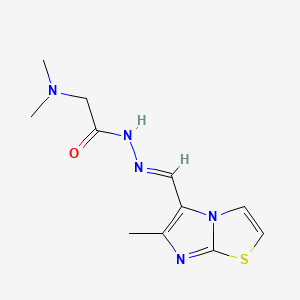
Phenylphosphonothioic acid O-ethyl ester O-ester with 4,3-cresotonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylphosphonothioic acid O-ethyl ester O-ester with 4,3-cresotonitrile is a chemical compound that belongs to the class of phosphonothioates. These compounds are characterized by the presence of a phosphorus-sulfur bond. This particular compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenylphosphonothioic acid O-ethyl ester O-ester with 4,3-cresotonitrile typically involves the reaction of phenylphosphonothioic acid with ethyl alcohol and 4,3-cresotonitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenylphosphonothioic acid O-ethyl ester O-ester with 4,3-cresotonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert it into phosphonothioic acid esters.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require nucleophiles like amines or alcohols and are carried out in the presence of a base.
Major Products Formed
The major products formed from these reactions include various phosphonothioic acid derivatives and esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phenylphosphonothioic acid O-ethyl ester O-ester with 4,3-cresotonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonothioate compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: It is used in the production of pesticides and other agrochemicals due to its ability to inhibit specific enzymes in pests.
Mécanisme D'action
The mechanism of action of Phenylphosphonothioic acid O-ethyl ester O-ester with 4,3-cresotonitrile involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine at synaptic junctions, leading to prolonged nerve impulses. This mechanism is similar to that of other organophosphates and is the basis for its use in pesticides.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylphosphonothioic acid O-ethyl O-(4-nitrophenyl) ester: Known for its use as an insecticide.
Ethyl p-nitrophenyl thionobenzenephosphonate: Another phosphonothioate with similar applications in pest control.
Uniqueness
Phenylphosphonothioic acid O-ethyl ester O-ester with 4,3-cresotonitrile is unique due to its specific ester and nitrile functional groups, which confer distinct chemical properties and reactivity. These functional groups make it particularly useful in specialized applications, such as targeted enzyme inhibition and the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
97638-14-7 |
|---|---|
Formule moléculaire |
C16H16NO2PS |
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
4-[ethoxy(phenyl)phosphinothioyl]oxy-2-methylbenzonitrile |
InChI |
InChI=1S/C16H16NO2PS/c1-3-18-20(21,16-7-5-4-6-8-16)19-15-10-9-14(12-17)13(2)11-15/h4-11H,3H2,1-2H3 |
Clé InChI |
YINGRBLYSPVLSJ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(C1=CC=CC=C1)OC2=CC(=C(C=C2)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


